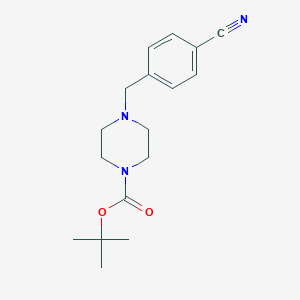

1-Boc-4-(4-Cyanobenzyl)piperazine

Descripción general

Descripción

El Tricosanoato de Etilo es un éster etílico de ácido graso saturado de cadena larga con la fórmula molecular C₂₅H₅₀O₂ y un peso molecular de 382.66 g/mol . Se encuentra en pequeñas cantidades en hepáticas como Conocephalum conicum . Este compuesto se utiliza como estándar para el análisis de mezclas de lípidos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Tricosanoato de Etilo puede sintetizarse mediante la esterificación del ácido tricosanoico con etanol. La reacción suele implicar el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa del ácido al éster .

Métodos de Producción Industrial: En un entorno industrial, la producción de Tricosanoato de Etilo implica el mismo proceso de esterificación pero a mayor escala. La reacción se lleva a cabo en grandes reactores con agitación continua y control de temperatura para optimizar el rendimiento y la pureza. El producto se purifica posteriormente mediante destilación o recristalización .

Tipos de Reacciones:

Oxidación: El Tricosanoato de Etilo puede sufrir reacciones de oxidación para formar alcoholes y ácidos correspondientes.

Reducción: La reducción del Tricosanoato de Etilo puede producir tricosanol.

Sustitución: El grupo éster en el Tricosanoato de Etilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.

Principales Productos:

Oxidación: Ácido tricosanoico y tricosanol.

Reducción: Tricosanol.

Sustitución: Diferentes ésteres sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El Tricosanoato de Etilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como estándar para el análisis de mezclas de lípidos en cromatografía de gases.

Medicina: Se ha investigado por su posible papel en la reducción de la actividad hemolítica de las toxinas bacterianas.

Mecanismo De Acción

El Tricosanoato de Etilo ejerce sus efectos al interactuar con las membranas lipídicas. La forma de ácido libre del Tricosanoato de Etilo reduce la actividad hemolítica de la delta toxina de Staphylococcus aureus en eritrocitos humanos al integrarse en la bicapa lipídica y alterar la capacidad de la toxina para lisar las células . Los objetivos moleculares exactos y las vías involucradas en este proceso aún están bajo investigación.

Compuestos Similares:

Tricosanoato de Metilo: Otro éster del ácido tricosanoico, utilizado de manera similar en el análisis de lípidos.

Araquidato de Etilo: Un éster etílico del ácido araquídico, utilizado en aplicaciones similares.

Estearato de Etilo: Un éster etílico del ácido esteárico, también utilizado en el análisis de lípidos y la industria del sabor.

Singularidad: El Tricosanoato de Etilo es único debido a su longitud de cadena específica y su presencia en ciertas hepáticas. Su capacidad para reducir la actividad hemolítica de las toxinas bacterianas lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Methyl Tricosanoate: Another ester of tricosanoic acid, used similarly in lipid analysis.

Ethyl Arachidate: An ethyl ester of arachidic acid, used in similar applications.

Ethyl Stearate: An ethyl ester of stearic acid, also used in lipid analysis and flavor industry.

Uniqueness: Ethyl Tricosanoate is unique due to its specific chain length and its presence in certain liverworts. Its ability to reduce the hemolytic activity of bacterial toxins sets it apart from other similar compounds .

Actividad Biológica

1-Boc-4-(4-Cyanobenzyl)piperazine, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural modifications that enhance its pharmacological properties, making it a subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.4 g/mol

- CAS Number : 849237-14-5

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution or reductive amination techniques. The compound can be synthesized by reacting 1-Boc-piperazine with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile. Alternatively, reductive amination can be performed using 4-cyanobenzaldehyde with a reducing agent like sodium borohydride.

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the piperazine structure yield compounds with promising anticancer properties, particularly against liver, breast, colon, gastric, and endometrial cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Liver Cancer | X | |

| Breast Cancer | Y | |

| Colon Cancer | Z | |

| Gastric Cancer | A | |

| Endometrial Cancer | B |

Neuropharmacological Effects

Some derivatives of this compound have shown potential in modulating neurotransmitter systems linked to mood regulation. This suggests possible applications in treating depression and anxiety disorders.

The mechanism by which piperazine derivatives exert their biological effects varies depending on their structure and target. For instance, certain compounds have been noted to inhibit sirtuins, which are involved in cellular regulation and cancer progression. Additionally, molecular docking studies indicate that these compounds can form stable complexes with biological targets, enhancing their efficacy as inhibitors.

Case Studies and Research Findings

A series of studies have explored the biological activity of piperazine derivatives:

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of piperazine derivatives revealed that specific structural modifications significantly enhance their activity against cancer cell lines. The study highlighted the importance of substituents on the piperazine ring in determining the compound's efficacy.

- Neuropharmacological Study : Another research effort focused on the antidepressant potential of piperazine derivatives. The findings suggested that these compounds could influence serotonin and dopamine pathways, indicating their potential for mood modulation.

Propiedades

IUPAC Name |

tert-butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECAOSXCPXBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593318 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849237-14-5 | |

| Record name | tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.